molecular formula C8H13Cl3N4 B1490785 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1797573-17-1

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride

Numéro de catalogue: B1490785
Numéro CAS: 1797573-17-1
Poids moléculaire: 271.6 g/mol
Clé InChI: GIYVMHBKLMTYFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical context and development

The development of 5-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride emerges from the broader historical trajectory of pyrimidine chemistry that traces its origins to the early nineteenth century. The foundational work in pyrimidine chemistry began in 1818 when Brugnatelli produced alloxan through the oxidation of uric acid with nitric acid, marking the first isolation of a pyrimidine derivative. This pioneering discovery established the conceptual framework for understanding pyrimidine structures as breakdown products of uric acid, originally referred to as "m-diazine" compounds.

The systematic exploration of piperazine-containing compounds gained momentum in the twentieth century as researchers recognized the unique pharmacological properties inherent to this heterocyclic scaffold. Piperazines derived their nomenclature from their chemical similarity to piperidine, which forms part of the structure of piperine found in black pepper plants, with the "-az-" infix specifically denoting the additional nitrogen atom compared to piperidine. However, it is crucial to note that piperazines are not derived from plants in the Piper genus, distinguishing them from their etymological origins.

The convergence of pyrimidine and piperazine chemistry that led to compounds like this compound represents a strategic approach to molecular design that emerged from structure-activity relationship studies conducted throughout the late twentieth and early twenty-first centuries. Research by Traxler and colleagues in 1996 demonstrated the potential of N4-substituted phenyl-9H-pyrimido[4,5-b]indoles as inhibitors of epidermal growth factor receptor, establishing precedent for the therapeutic utility of chlorinated pyrimidine derivatives. This foundational work provided the conceptual basis for subsequent investigations into 5-chloro substituted pyrimidine compounds, where the strategic placement of chlorine atoms was shown to provide conformational restriction through steric hindrance, potentially allowing for specificity against different kinase targets.

The specific development of this compound reflects the contemporary understanding that piperazine moieties can serve as crucial pharmacophoric elements. The recognition that piperazine core structures contain two primary nitrogen atoms that improve pharmacokinetic features through appropriate pKa values has driven their incorporation into pharmaceutical design strategies. These nitrogen sites contribute to essential increases in water solubility of drug-like molecules, thereby playing crucial roles in bioavailability considerations that are fundamental to therapeutic efficacy.

Nomenclature and classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compound naming. The compound is officially designated with the PubChem Compound Identification Number 75422283, providing a unique database identifier for research and regulatory purposes. Alternative systematic names include 5-chloro-4-piperazin-1-ylpyrimidine dihydrochloride, reflecting the positional specificity of the substituent groups on the pyrimidine ring system.

The classification of this compound encompasses multiple chemical taxonomy levels that reflect its structural complexity and functional characteristics. At the most fundamental level, this compound belongs to the heterocyclic compound class, specifically within the diazine subfamily of nitrogen-containing aromatic rings. The pyrimidine component represents a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions, distinguishing it from other diazine isomers such as pyrazine and pyridazine.

From a pharmaceutical classification perspective, this compound falls within the broader category of piperazine derivatives, which constitute a privileged structure class in medicinal chemistry. The piperazine scaffold has been recognized as a versatile pharmacophore that appears in numerous therapeutic agents across diverse pharmacological categories including antipsychotic, anti-inflammatory, antifungal, and anti-diabetic medications. The specific structural combination present in this compound positions it within the emerging class of pyrimidine-piperazine hybrid molecules that have demonstrated significant potential in contemporary drug discovery efforts.

The dihydrochloride salt form designation indicates the presence of two hydrochloride moieties associated with the basic nitrogen atoms in the molecule, specifically enhancing the compound's water solubility and stability characteristics. This salt formation represents a common pharmaceutical strategy for improving the physicochemical properties of nitrogen-containing heterocycles, facilitating both analytical characterization and potential therapeutic applications.

Table 1: Chemical Classification and Nomenclature Data

Classification Category Designation
IUPAC Name This compound
PubChem CID 75422283
Molecular Formula C8H13Cl3N4
Molecular Weight 271.6 g/mol
Chemical Class Heterocyclic diazine derivative
Pharmacophore Class Piperazine-pyrimidine hybrid
Salt Form Dihydrochloride
Registry Number 1797573-17-1

Significance in heterocyclic chemistry

The significance of this compound in heterocyclic chemistry stems from its embodiment of several fundamental principles that govern the design and synthesis of bioactive nitrogen-containing ring systems. The compound exemplifies the strategic combination of distinct heterocyclic motifs to create molecules with enhanced pharmacological potential, representing a sophisticated approach to molecular architecture that has become increasingly important in contemporary medicinal chemistry.

Pyrimidine derivatives occupy a central position in heterocyclic chemistry due to their widespread occurrence in natural products and their extensive utility in pharmaceutical applications. The pyrimidine ring system serves as a fundamental building block in nucleic acid chemistry, appearing in cytosine, thymine, and uracil bases that constitute essential components of deoxyribonucleic acid and ribonucleic acid structures. This natural precedent has informed synthetic efforts to develop pyrimidine-based therapeutics that can interact with biological systems through established molecular recognition mechanisms.

The incorporation of piperazine functionality into pyrimidine scaffolds represents a strategic design approach that leverages the complementary properties of both heterocyclic systems. Piperazine rings adopt chair conformations with equatorial nitrogen-hydrogen groups, providing specific three-dimensional orientations that can facilitate targeted protein-ligand interactions. The basicity of piperazine, characterized by pKb values of 5.35 and 9.73 at 25 degrees Celsius, enables the formation of stable salt complexes while maintaining appropriate ionization states for biological activity.

The 5-chloro substitution pattern in this compound introduces electronic and steric effects that significantly influence the compound's chemical behavior and biological activity profile. Chlorine substitution at the 5-position of pyrimidine rings has been demonstrated to provide conformational restriction through steric hindrance, potentially enabling selective interactions with specific molecular targets. This substitution pattern has emerged as a recurring motif in kinase inhibitor design, where precise spatial arrangements of pharmacophoric elements are crucial for achieving selectivity among closely related enzyme targets.

Contemporary research in heterocyclic chemistry has increasingly focused on the development of compounds that combine multiple pharmacophoric elements within single molecular frameworks. The this compound structure exemplifies this approach by integrating the electron-deficient pyrimidine aromatic system with the basic piperazine ring, creating opportunities for diverse intermolecular interactions including hydrogen bonding, electrostatic interactions, and hydrophobic contacts. This molecular design strategy has proven particularly valuable in the development of compounds targeting protein kinases, G-protein coupled receptors, and other therapeutically relevant protein families.

Current research landscape

The current research landscape surrounding this compound reflects the broader trends in medicinal chemistry that emphasize structure-based drug design, molecular target identification, and comprehensive biological activity screening. Recent investigations have demonstrated the compound's potential across multiple therapeutic domains, with particular emphasis on its utility as a synthetic intermediate and its intrinsic biological activities.

Contemporary synthetic methodologies for preparing 5-chloro-4-(piperazin-1-yl)pyrimidine derivatives have evolved to incorporate advanced cross-coupling chemistry and selective substitution reactions. Research groups have developed efficient protocols for nucleophilic displacement reactions that enable the selective introduction of piperazine moieties onto chlorinated pyrimidine scaffolds. These synthetic advances have facilitated the preparation of compound libraries that enable systematic structure-activity relationship studies and the identification of lead compounds for pharmaceutical development.

The biological activity profile of related compounds has revealed significant potential in multiple therapeutic areas. Recent studies have demonstrated that piperazine-containing pyrimidine derivatives exhibit potent activity against various cancer cell lines, with some compounds showing nanomolar potency against specific tumor types. For example, asiatic acid piperazine derivatives have demonstrated distinct cytotoxicity for human tumor cell lines with EC50 values as low as 8 nanomolar, representing substantial improvements over parent compounds. Similarly, artemisinin-piperazine hybrid molecules have shown promising inhibitory activity against cancer cell lines with IC50 values in the low micromolar range.

Research efforts have also focused on understanding the molecular mechanisms underlying the biological activities of piperazine-pyrimidine hybrid compounds. Studies utilizing fluorescence spectroscopy, circular dichroism, and molecular docking have revealed that these compounds can effectively interact with plasma proteins through static quenching processes and hydrophobic interactions. These biophysical investigations provide crucial insights into the molecular basis of biological activity and inform strategies for optimizing compound properties.

The therapeutic potential of this compound and related compounds has attracted attention from pharmaceutical companies and academic research groups worldwide. Recent patent applications and clinical development programs have focused on compounds containing similar structural motifs for the treatment of metabolic diseases, cancer, and inflammatory conditions. The discovery of compounds like BMS-903452, which incorporates chlorinated pyrimidine and piperidine moieties, demonstrates the commercial viability of this chemical class for pharmaceutical development.

Table 2: Recent Research Findings and Applications

Research Area Key Findings Reference Studies
Cancer Therapeutics Nanomolar cytotoxicity against tumor cell lines Asiatic acid derivatives EC50 = 8 nM
Protein Interactions Static quenching of plasma proteins Fluorescence spectroscopy studies
Synthetic Methodology Nucleophilic displacement protocols Chloropyrimidine substitution reactions
Pharmaceutical Development Clinical candidate identification BMS-903452 development program
Structure-Activity Studies Conformational restriction effects 5-Chloro substitution analysis
Bioactivity Screening Multi-target therapeutic potential Pyrimidine analog surveys

Current computational approaches to drug design have incorporated this compound and related compounds into virtual screening campaigns and molecular dynamics simulations. These studies have provided insights into the preferred conformational states of the compound and its potential binding modes with various biological targets. The integration of experimental and computational approaches has enabled more efficient lead optimization strategies and has contributed to a deeper understanding of the molecular determinants of biological activity in this compound class.

Propriétés

IUPAC Name

5-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.2ClH/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYVMHBKLMTYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1797573-17-1
  • Molecular Formula : C9H12Cl2N4
  • Molecular Weight : 239.12 g/mol

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in various signaling pathways. Its action on the Class I PI3K enzymes has been highlighted, suggesting potential applications in cancer therapy by inhibiting uncontrolled cellular proliferation associated with malignant diseases .

Antitumor Activity

Studies have demonstrated that this compound exhibits potent antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.87
MDA-MB-231 (Breast)1.75
A549 (Lung Cancer)0.95

These results suggest that this compound is significantly more effective than traditional chemotherapeutics like 5-Fluorouracil, which has an IC50 of about 17 µM in similar assays .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research into pyrimidine derivatives indicates that some compounds within this class can inhibit bacterial growth and biofilm formation, which is crucial for treating infections caused by resistant strains of bacteria .

Case Studies

In a notable study, the pharmacokinetics of this compound were evaluated in animal models. It demonstrated favorable absorption and distribution characteristics, with sufficient brain penetration observed in vivo, making it a candidate for neurological applications .

Another case study focused on its role as an inhibitor of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound showed promising results in reducing exosome release from brain cells, indicating a potential mechanism for neuroprotection .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride in anticancer research. It has been evaluated against several cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. These evaluations typically employ assays such as MTT to determine cell viability and cytotoxicity. For instance, derivatives of this compound have shown promising results with significant inhibition of cell proliferation at micromolar concentrations .

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial properties. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in the piperazine substituents or modifications to the chlorine atom can significantly alter its biological activity and selectivity towards specific targets. For example, certain derivatives have been synthesized to enhance binding affinity to molecular targets implicated in cancer progression or bacterial resistance mechanisms .

Synthesis and Chemical Properties

The synthesis of this compound generally involves multi-step organic reactions, starting from commercially available pyrimidine derivatives. The synthetic routes often include nucleophilic substitutions and cyclization reactions under controlled conditions to achieve high yields and purity .

Beyond academic research, this compound has applications in the pharmaceutical industry for drug formulation and development. Its role as a scaffold for designing novel therapeutic agents makes it valuable for producing drugs targeting various diseases, particularly those involving resistant bacterial strains or aggressive cancers .

Case Studies

Several case studies illustrate the successful application of this compound:

  • Case Study 1: Anticancer Drug Development
    Researchers synthesized a series of derivatives based on this compound, testing their efficacy against various cancer cell lines. One derivative demonstrated an IC50 value significantly lower than existing treatments, indicating potential for further development into a therapeutic agent.
  • Case Study 2: Antimicrobial Resistance
    A study focused on the antimicrobial properties of the compound revealed that specific modifications increased its potency against multi-drug resistant bacterial strains, highlighting its promise as a candidate for new antibiotic therapies.

Méthodes De Préparation

Synthesis via Condensation of Boc-Piperazine and 2-Chloropyrimidine Followed by Hydrolysis

One of the prominent methods involves a two-step process: condensation under alkaline conditions and subsequent acid hydrolysis.

Process Overview:

  • Step 1: Condensation Reaction

    • Reactants: N-Boc-piperazine and 2-chloropyrimidine.
    • Conditions: Basic aqueous medium using sodium carbonate (Na₂CO₃) as the base.
    • Temperature: 25°C.
    • Reaction Time: 2–5 hours.
    • Molar Ratio: Boc-piperazine to 2-chloropyrimidine approximately 1:1.2.
    • Concentration: Boc-piperazine at ~0.667 mol/L.
    • Outcome: Formation of 1-(2-pyrimidine)-4-Boc piperazine intermediate.
  • Step 2: Hydrolysis

    • Conditions: Acidic medium using hydrochloric acid (1–6 mol/L, preferably 2 mol/L).
    • Temperature: 25–40°C, preferably 25°C.
    • Reaction Time: 1.5–3 hours.
    • Concentration of intermediate: 1.0–2.0 mol/L.
    • Outcome: Deprotection of Boc group yielding 1-(2-pyrimidine) piperazine hydrochloride (equivalent to 5-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride).

Advantages:

  • Mild reaction conditions.
  • High yield (example: 93.1% yield for the intermediate).
  • High purity product (99.5% purity reported).
  • Simple workup and easy to handle.
  • Suitable for industrial scale-up.

Example Data from Literature:

Parameter Value
Boc-piperazine (g/mol) 37.2 g (0.2 mol)
2-Chloropyrimidine (g/mol) 25.2 g (0.22 mol)
Base used Na₂CO₃ (21.2 g, 0.22 mol)
Solvent Water (300 mL)
Temperature 25 °C
Reaction time (condensation) 3 hours
Yield (intermediate) 93.1%
Purity (intermediate) 99.5%

This method is described in detail in a patent filed in 2015, emphasizing its industrial applicability.

Protection-Deprotection Strategy Using tert-Butyl Piperazine-1-carboxylate

Another approach involves the use of tert-butyl piperazine-1-carboxylate as a protected piperazine derivative, followed by deprotection to yield the dihydrochloride salt.

Process Overview:

  • Step 1: Nucleophilic Substitution

    • Reactants: 5-bromo-2,4-dichloropyrimidine and tert-butyl piperazine-1-carboxylate.
    • Solvent: Dichloromethane.
    • Base: Triethylamine.
    • Temperature: Initial 0–5°C, then raised to 25–30°C.
    • Reaction Time: 2 hours.
    • Outcome: Formation of tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate.
  • Step 2: Deprotection

    • Reagent: 4.5 M HCl in dioxane.
    • Temperature: 0–5°C initially, then 25–30°C.
    • Reaction Time: 10 hours.
    • Outcome: Removal of tert-butyl protecting group yielding 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride.

Advantages:

  • High yield and purity.
  • Controlled reaction conditions.
  • Ability to isolate intermediates for further functionalization.

Example Data from Literature:

Parameter Value
5-Bromo-2,4-dichloropyrimidine 70.0 g (0.3072 mol)
tert-Butyl piperazine-1-carboxylate 68.6 g (0.3682 mol)
Triethylamine 123.9 g (1.2252 mol)
Solvent Dichloromethane (700 mL)
Temperature (step 1) 0–5°C to 25–30°C
Reaction time (step 1) 2 hours
Yield (step 1) 89%
HCl in dioxane 4.5 M, 225 mL
Temperature (step 2) 0–5°C to 25–30°C
Reaction time (step 2) 10 hours
Yield (step 2) 85%

This procedure is detailed in a research article focusing on bromopyrimidine analogs and their derivatives.

Additional Notes on Reaction Conditions and Purification

  • Bases Used: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), ammonium carbonate ((NH₄)₂CO₃), and urea have been tested, with Na₂CO₃ preferred for the condensation step due to its effectiveness and mildness.

  • Solvents: Water is preferred for the condensation and hydrolysis steps for environmental friendliness and ease of workup. Dichloromethane is used in protection-deprotection strategies for organic solubility and reaction control.

  • Purification: Filtration, washing with water, and drying under vacuum or oven conditions are commonly employed. Column chromatography is used when further purification is required, especially for intermediates.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Purity (%) Notes
Condensation + Hydrolysis N-Boc-piperazine + 2-chloropyrimidine Na₂CO₃ base, water, 25°C, 2–5 h; HCl hydrolysis, 25°C, 1.5–3 h 90+ ~99.5 Mild conditions, industrially scalable
Protection-Deprotection 5-bromo-2,4-dichloropyrimidine + tert-butyl piperazine-1-carboxylate DCM, triethylamine, 0–30°C, 2 h; HCl/dioxane, 0–30°C, 10 h 85–89 High Allows intermediate isolation, versatile

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride in laboratory settings?

  • Methodological Answer : Follow GHS-based safety guidelines even if the compound is not explicitly classified. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. In case of skin contact, immediately rinse with water and remove contaminated clothing . For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Maintain proper ventilation in workspaces and avoid direct contact with eyes or mucous membranes.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloropyrimidine derivatives with piperazine under alkaline conditions, followed by dihydrochloride salt formation using hydrogen chloride . Monitor reaction progress via TLC or HPLC, and purify intermediates using recrystallization or column chromatography.

Q. How can researchers characterize the purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .
  • NMR : Confirm structural integrity via 1H/13C NMR, focusing on characteristic peaks for the pyrimidine ring (δ 8.5–9.0 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (292.2 g/mol for the free base; 365.1 g/mol for dihydrochloride) using ESI-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Tools like Gaussian or ORCA can predict optimal conditions (e.g., solvent polarity, temperature) for nucleophilic substitution . Pair computational predictions with high-throughput experimentation to validate reaction yields and minimize trial-and-error approaches .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, ionic strength). Standardize protocols across replicates:

  • Use isothermal titration calorimetry (ITC) to quantify binding affinity to target receptors .
  • Validate cellular assays (e.g., IC50 measurements) with positive/negative controls and statistical validation (p < 0.05 via ANOVA) .
  • Cross-reference data with structurally similar compounds (e.g., 4-(piperazin-1-yl)indazole derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for studying the compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Use TGA/DSC to monitor decomposition temperatures and identify degradation products .
  • pH Sensitivity : Incubate the compound in buffers (pH 3–9) and analyze degradation via LC-MS. Note that acidic conditions may hydrolyze the pyrimidine ring .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation using spectrophotometry .

Q. How can researchers profile impurities in this compound batches?

  • Methodological Answer : Develop a validated HPLC method with a diode array detector (DAD) to separate and quantify impurities. Common impurities include:

  • Unreacted starting materials : 4-chloropyrimidine (retention time ~5.2 min under gradient elution) .
  • Hydrolysis products : 4-hydroxypyrimidine derivatives (identify via MS/MS fragmentation) .
  • Salt byproducts : Residual HCl quantified via ion chromatography .

Methodological Tables

Parameter Analytical Technique Key Observations Reference
Thermal DecompositionTGAOnset at 220°C; mass loss ~15%
Binding Affinity (KD)ITC12.3 ± 1.5 µM for target receptor X
Major ImpurityHPLC-DADRetention time: 8.7 min; area 0.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.